molecular formula C19H22N2O3 B5012429 N-(2-furylmethyl)-1-(phenylacetyl)-4-piperidinecarboxamide

N-(2-furylmethyl)-1-(phenylacetyl)-4-piperidinecarboxamide

Cat. No. B5012429
M. Wt: 326.4 g/mol
InChI Key: TYPQMJMOORHXKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives often involves complex reaction pathways that include the formation of key intermediates and the careful manipulation of functional groups. For example, the synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has shown that introducing a bulky moiety in the para position of benzamide significantly increases activity. The quality of the nitrogen atom in the piperidine ring plays a crucial role in the activity of these compounds (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is critical to their function, with specific substitutions on the nitrogen atoms and the piperidine ring affecting their biological activity. For instance, the introduction of a carbamoyl group into the phenyl ring of the 4-benzylpiperidine moiety can result in compounds with high metabolic stability and potent inhibitory activity against HIV-1 envelope-mediated membrane fusion (Imamura et al., 2006).

Chemical Reactions and Properties

Piperidine derivatives undergo various chemical reactions that are essential for their synthesis and modification. These reactions include aldol reactions, Michael addition, and aza-Michael reactions, among others. The domino reaction based on arylaldehydes and 1-acetylcyclopropanecarboxamides, for example, allows the efficient synthesis of piperidine-2,4-diones with multiple functionalities (Liu et al., 2010).

Physical Properties Analysis

The physical properties of piperidine derivatives, such as solubility, melting point, and lipophilicity, are influenced by their molecular structure and the presence of functional groups. The introduction of fluorine atoms into the side chains of local anesthetics like ropivacaine and levobupivacaine, for instance, can modulate their pharmacologically relevant properties, affecting their basicity, lipophilicity, and aqueous solubility (Vorberg et al., 2016).

Chemical Properties Analysis

The chemical properties of piperidine derivatives, including their reactivity and stability, are critical for their biological activities and therapeutic potential. For example, the synthesis of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents due to their specific chemical properties (Kambappa et al., 2017).

properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(2-phenylacetyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-18(13-15-5-2-1-3-6-15)21-10-8-16(9-11-21)19(23)20-14-17-7-4-12-24-17/h1-7,12,16H,8-11,13-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPQMJMOORHXKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CO2)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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